N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-12-18(8-9-19(15)23)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-6-17(31-2)7-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXPCIYBZOQNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced through a substitution reaction, often using a fluorinated phenylboronic acid derivative.
Sulfonylation: The sulfonyl group is added to the fluorinated phenyl ring through a sulfonylation reaction, typically using sulfonyl chloride reagents.
Formation of the Oxalamide Linkage: The final step involves the coupling of the oxazinan intermediate with the methoxybenzylamine derivative to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated phenyl group and the oxazinan ring play crucial roles in binding to target proteins and enzymes, modulating their activity. The sulfonyl and oxalamide linkages contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Key Differences : The benzenesulfonyl group in this analog () has a 4-fluoro-2-methyl substitution, compared to the 4-fluoro-3-methyl substitution in the target compound. The methoxy group is at the 2-position of the benzyl moiety instead of the 4-position.
- Impact : Substituent positioning influences steric and electronic properties. For example, para-substituted methoxy groups (as in the target) enhance electron-donating effects compared to ortho-substituted variants .
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- Key Differences : This compound () lacks the methyl group on the benzenesulfonyl ring and features a 2-methylpropyl group instead of the 4-methoxyphenylmethyl substituent.
Triazole and Sulfonamide Derivatives
- Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share sulfonyl and aromatic motifs but replace the oxazinan ring with a triazole.
- Impact : Triazoles exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s oxazinan system. This difference affects solubility and reactivity .
Spectroscopic Features
Physicochemical and Functional Properties
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluorinated aromatic ring and an oxazinan structure, which may contribute to its therapeutic properties.
- Molecular Formula : C22H26FN3O6S
- Molecular Weight : 479.5 g/mol
- CAS Number : 872724-91-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been proposed that the compound can modulate enzyme activity and interfere with signal transduction pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Signal Transduction Interference : It could disrupt pathways critical for cell survival and division.
Biological Activity and Therapeutic Potential
Recent studies have investigated the biological activity of this compound against various cancer cell lines. The findings suggest that this compound exhibits significant cytotoxic effects, particularly against human cancer cells.
Case Studies:
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Cytotoxicity Against Cancer Cell Lines :
- Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer).
- Results : The compound demonstrated moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
- Mechanism : Induction of G2/M phase cell cycle arrest was observed, suggesting a potential mechanism for its anticancer activity.
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Molecular Docking Studies :
- Docking studies have shown that the compound can bind effectively to the colchicine-binding site of tubulin, a key target in cancer therapy.
- This interaction potentially leads to inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide | Similar oxazinan structure | Contains pyridine; different substituents |
| Combretastatin A-4 | Natural anti-tubulin agent | Known for high potency in disrupting microtubule function |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
